Magainin G

Antimicrobial peptides Minimum inhibitory concentration Magainin analogues

Magainin G is a synthetic 23-amino-acid peptide belonging to the magainin family of antimicrobial peptides originally isolated from Xenopus laevis skin. It is a rationally designed analogue incorporating beta-alanine at the N-terminus, alanine substitutions at positions 13 and 18, and C-terminal serinamide, modifications that substantially elevate alpha-helical content, enhance antimicrobial potency, and reduce hemolytic activity relative to native magainin 1 and 2.

Molecular Formula C117H187N31O28S
Molecular Weight 2508 g/mol
CAS No. 117682-76-5
Cat. No. B219482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagainin G
CAS117682-76-5
Synonymsmagainin G
Molecular FormulaC117H187N31O28S
Molecular Weight2508 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN
InChIInChI=1S/C117H187N31O28S/c1-14-66(7)95(146-91(152)45-51-122)115(174)126-60-92(153)132-76(39-25-29-47-118)103(162)141-84(55-73-35-21-17-22-36-73)110(169)139-82(53-64(3)4)109(168)142-86(57-75-59-125-63-127-75)111(170)145-89(62-150)114(173)130-69(10)99(158)134-78(41-27-31-49-120)104(163)136-79(42-28-32-50-121)105(164)140-83(54-72-33-19-16-20-34-72)108(167)129-68(9)98(157)133-77(40-26-30-48-119)102(161)128-70(11)101(160)138-85(56-74-37-23-18-24-38-74)113(172)147-94(65(5)6)116(175)131-71(12)100(159)135-80(43-44-93(154)155)107(166)148-96(67(8)15-2)117(176)137-81(46-52-177-13)106(165)143-87(58-90(123)151)112(171)144-88(61-149)97(124)156/h16-24,33-38,59,63-71,76-89,94-96,149-150H,14-15,25-32,39-58,60-62,118-122H2,1-13H3,(H2,123,151)(H2,124,156)(H,125,127)(H,126,174)(H,128,161)(H,129,167)(H,130,173)(H,131,175)(H,132,153)(H,133,157)(H,134,158)(H,135,159)(H,136,163)(H,137,176)(H,138,160)(H,139,169)(H,140,164)(H,141,162)(H,142,168)(H,143,165)(H,144,171)(H,145,170)(H,146,152)(H,147,172)(H,148,166)(H,154,155)/t66-,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1
InChIKeyMGYZVMMHKLKEHR-QTRCTKFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magainin G (CAS 117682-76-5): A Synthetic Magainin Analogue with Engineered Alpha-Helical Propensity and Broad-Spectrum Bioactivity


Magainin G is a synthetic 23-amino-acid peptide belonging to the magainin family of antimicrobial peptides originally isolated from Xenopus laevis skin [1]. It is a rationally designed analogue incorporating beta-alanine at the N-terminus, alanine substitutions at positions 13 and 18, and C-terminal serinamide, modifications that substantially elevate alpha-helical content, enhance antimicrobial potency, and reduce hemolytic activity relative to native magainin 1 and 2 [2].

Why Magainin 1 or Magainin 2 Cannot Replace Magainin G in Research and Development Pipelines


Single-residue changes among magainin peptides produce drastic differences in antimicrobial potency, hemolytic activity, and target-cell selectivity [1]. Magainin G was explicitly engineered with multiple substitutions to maximize amphiphilic α-helical structure while minimizing erythrocyte toxicity, a profile that neither native magainin 1 nor magainin 2 can replicate [1]. Substituting a generic magainin would therefore forfeit the precisely tuned balance of high potency and low collateral damage that defines Magainin G [2].

Quantitative Differentiation Evidence for Magainin G Against Its Closest Analogues


Magainin G Delivers 20- to >100-Fold Greater Antibacterial Potency Than Native Magainin 1 and Magainin 2

In a standardized macrodilution broth assay, Magainin G (analogue G) exhibited MIC50 values of 2.5 µg/mL against Escherichia coli (ATCC 25922) and 10 µg/mL against Staphylococcus aureus (ATCC 29213). By comparison, Magainin 1 showed MIC50 values of 100 µg/mL and >500 µg/mL, and Magainin 2 gave 50 µg/mL and >100 µg/mL against the same strains [1]. Similar potency advantages were observed across Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus agalactiae, and Enterococcus faecalis [1].

Antimicrobial peptides Minimum inhibitory concentration Magainin analogues

Magainin G Combines High Antimicrobial Potency with Exceptionally Low Hemolytic Activity

Human erythrocyte hemolysis assays revealed that Magainin G produced less than 1% hemolysis at 200 µg/mL, whereas other highly active analogues (A, B, C, F) caused appreciable hemolysis at only 100 µg/mL [1]. Magainin 1 showed no hemolysis at 250 µg/mL but exhibited >40-fold lower antimicrobial potency [1]. Thus Magainin G is the only analogue that simultaneously achieves high antimicrobial activity and negligible erythrocyte damage [1].

Hemolysis Therapeutic index Peptide safety

Magainin G Exhibits Superior Cancer-Selective Cytotoxicity Compared to Magainin A

Against a panel of six small cell lung cancer (SCLC) lines, Magainin G had an average IC50 of 8.82 µM (range 4.44–12.5 µM), nearly identical to Magainin A (8.64 µM). Against four normal human fibroblast lines, however, Magainin G required 29.2 µM (range 21.3–34.8 µM) compared with 21.1 µM (range 12.7–25.6 µM) for Magainin A, yielding selectivity indices (IC50 normal / IC50 cancer) of ~3.3 for Magainin G versus ~2.4 for Magainin A [1].

Anticancer peptides Selectivity index Small cell lung cancer

Magainin G Possesses >2-Fold Higher Alpha-Helical Content Than Native Magainins, Underpinning Its Enhanced Bioactivity

Circular dichroism spectroscopy in 40% trifluoroethanol showed that Magainin G achieves 52% alpha-helical content, whereas Magainin 1 and Magainin 2 reach only 24% and 26%, respectively [1]. All peptides were unstructured in aqueous buffer, confirming that the substitutions in Magainin G specifically amplify membrane-mimetic helical folding [1].

Circular dichroism Alpha-helix Structure-activity relationship

Optimal Application Scenarios for Magainin G Informed by Comparative Evidence


Antibacterial Lead Optimization with a Favorable Therapeutic Window

Magainin G serves as a superior starting scaffold for antibacterial drug development because it combines 20- to >100-fold greater potency than native magainins with less than 1% hemolysis at 200 µg/mL [1]. This wide therapeutic margin allows researchers to explore higher dosing regimens in murine bacteremia or topical infection models without dose-limiting erythrocyte toxicity [1].

Selective Anticancer Peptide Development

The ~3.3-fold selectivity of Magainin G for SCLC cells over normal fibroblasts—exceeding that of Magainin A (~2.4-fold)—makes it the preferred magainin analogue for designing cancer-targeted peptides [2]. It can be used as a backbone for further conjugation or sequence optimization aimed at enhancing tumor specificity [2].

Structure-Activity Relationship (SAR) Studies of Amphiphilic Helical Peptides

With a CD-measured alpha-helical content of 52% in membrane-mimetic solvent, Magainin G offers a well-characterized structural reference for SAR campaigns investigating how helical propensity correlates with membrane disruption and antimicrobial potency [3]. Researchers can use its CD signature to benchmark novel magainin variants or unrelated helical AMPs [3].

Dual Antimicrobial and Antiprotozoal Discovery Programs

Magainin G has demonstrated efficacy against pathogenic protozoa including Blastocystis hominis, Entamoeba histolytica, and Trypanosoma cruzi [4], in addition to its broad-spectrum antibacterial activity [1]. This dual anti-bacterial/anti-protozoal profile positions Magainin G as a versatile lead compound for neglected-disease drug discovery where co-infections are common [4].

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